molecular formula C17H13ClFNO3 B10818639 N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide

N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide

Cat. No. B10818639
M. Wt: 333.7 g/mol
InChI Key: FKGPCOZLGSAHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KL-2 is a potent, selective inhibitor of the super elongation complex (SEC). It is a peptidomimetic lead compound that disrupts the interaction between the SEC scaffolding protein AFF4 and the positive transcription elongation factor b (P-TEFb). This disruption results in impaired release of RNA polymerase II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KL-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high purity and yield .

Industrial Production Methods: Industrial production of KL-2 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure scalability, cost-effectiveness, and compliance with safety and environmental regulations. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: KL-2 undergoes various chemical reactions, including:

    Oxidation: KL-2 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert KL-2 into its reduced forms.

    Substitution: KL-2 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of KL-2 .

Scientific Research Applications

KL-2 has a wide range of scientific research applications, including:

Mechanism of Action

KL-2 exerts its effects by selectively inhibiting the super elongation complex. It disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb, leading to impaired release of RNA polymerase II from promoter-proximal pause sites. This results in a reduced average rate of processive transcription elongation. The molecular targets of KL-2 include AFF4 and P-TEFb, and the pathways involved are related to transcription elongation and gene regulation .

Similar Compounds:

    SEC Inhibitor KL-1: Another selective inhibitor of the super elongation complex with similar mechanisms of action.

    SEC Inhibitor KL-3: A related compound with comparable inhibitory effects on SEC components.

Uniqueness of KL-2: KL-2 is unique due to its high selectivity and potency as an SEC inhibitor. It exhibits a dose-dependent inhibitory effect on the interaction between AFF4 and P-TEFb, with a Ki value of 1.50 μM. This makes it a valuable tool for studying transcription elongation and developing therapeutic agents targeting this pathway .

properties

Molecular Formula

C17H13ClFNO3

Molecular Weight

333.7 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide

InChI

InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23)

InChI Key

FKGPCOZLGSAHRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.